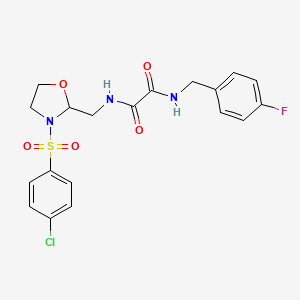

N1-((3-((4-氯苯基)磺酰)噁唑环己二烯-2-基)甲基)-N2-(4-氟苄基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Oxazolidinones are an important class of compounds with a wide range of biological activities. The incorporation of sulfonamide groups and specific aryl substitutions such as chlorophenyl and fluorobenzyl units into oxazolidinones can significantly influence their chemical and biological properties. These modifications can lead to compounds with enhanced antimicrobial activities and other pharmacological potentials (Karaman et al., 2018).

Synthesis Analysis

The synthesis of oxazolidinone derivatives often involves reactions between amine and carbonyl functional groups, with sulfonamide or thiourea functionalities being introduced to modify the compound's properties. For instance, derivatives can be synthesized through reactions of (S)-4-(4-aminobenzyl)-2(1H)-1,3-oxazolidinone with various benzoyl chlorides or benzene sulfonyl chlorides (Karaman et al., 2018).

Molecular Structure Analysis

Oxazolidinone compounds often feature specific configurations at their stereogenic centers, impacting their molecular interactions and biological activities. For example, the structure of a related compound, (4S)-4-Benzyl-N-{[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]sulfonyl}-2-oxo-1,3-oxazolidine-3-carboxamide, reveals an S absolute configuration at its stereogenic centers, indicating the importance of stereochemistry in these molecules (Berredjem et al., 2010).

Chemical Reactions and Properties

Oxazolidinones participate in various chemical reactions, including allylation and sulfamoylation, to produce derivatives with different biological activities. The choice of reactants and conditions can lead to selective outcomes, such as the formation of homoallylamines or sulfamides, demonstrating the versatility of oxazolidinones in synthetic chemistry (Marcantoni et al., 2002); (Borghese et al., 2006).

科学研究应用

抗微生物活性

1,3-噁唑烷酮衍生物已被研究其抗微生物特性。例如,Karaman等人(2018年)进行了一项研究,合成了新的酰胺/磺胺酰胺/硫脲衍生物,并评估了它们的抗微生物活性。研究发现,某些化合物表现出显著的抗微生物活性,特别是对革兰氏阳性细菌如金黄色葡萄球菌。这表明在开发针对耐药细菌菌株的新抗微生物剂方面具有潜在应用(Karaman等,2018年)。

合成方法

从手性环氮烷中开发了用于创造官能化噁唑烷酮的新合成方法,展示了噁唑烷酮衍生物在合成化学中的多功能性。Park等人(2003年)展示了一种立体选择性合成方法,提供了一个创建具有潜在生物活性的多样化噁唑烷酮化合物的途径(Park et al., 2003)。

属性

IUPAC Name |

N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(4-fluorophenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClFN3O5S/c20-14-3-7-16(8-4-14)30(27,28)24-9-10-29-17(24)12-23-19(26)18(25)22-11-13-1-5-15(21)6-2-13/h1-8,17H,9-12H2,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSTXRMXBAWPGNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClFN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Chlorophenyl)sulfonyl]cyclopropanecarboxylic acid](/img/structure/B2491144.png)

![2-[(4-fluorophenyl)sulfanyl]-N-(2,3,4,5,6-pentafluorophenyl)acetamide](/img/structure/B2491148.png)

![6-[(4-Methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2491149.png)

![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2491150.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2491151.png)

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491152.png)

![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2491154.png)

![N-{[3-(trifluoromethyl)benzoyl]oxy}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2491158.png)